2-(bromomethyl)-1-isopropyl-1H-pyrrole
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Overview
Description
2-(Bromomethyl)-1-isopropyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the pyrrole ring and an isopropyl group attached to the first carbon. The bromomethyl group makes this compound highly reactive, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-isopropyl-1H-pyrrole can be achieved through several methods. One common approach involves the bromination of 1-isopropyl-1H-pyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions .
Another method involves the bromomethylation of 1-isopropyl-1H-pyrrole using paraformaldehyde and hydrobromic acid (HBr) in acetic acid. This method is advantageous as it minimizes the generation of toxic byproducts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of N-bromosuccinimide in a solvent like acetone or dichloromethane under controlled temperature and light conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-isopropyl-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1-isopropyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-isopropyl-1H-pyrrole involves its reactivity due to the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through alkylation reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group and a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group and an acrylate moiety.
2-(Bromomethyl)naphthalene: Contains a bromomethyl group and a naphthalene ring.
Uniqueness
2-(Bromomethyl)-1-isopropyl-1H-pyrrole is unique due to its combination of a bromomethyl group and a pyrrole ring, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring selective reactivity.
Properties
Molecular Formula |
C8H12BrN |
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Molecular Weight |
202.09 g/mol |
IUPAC Name |
2-(bromomethyl)-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C8H12BrN/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
VXVRIGUEOHXMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC=C1CBr |
Origin of Product |
United States |
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